Negligible Coagulation Factor XIa Inhibition vs. Potent Kinase Inhibitors
In a primary screening assay against human coagulation factor XIa, 6-chloro-4-phenyl-1H-quinazolin-2-one demonstrated an IC50 greater than 50,000 nM (>50 µM), indicating minimal inhibitory activity [1]. In contrast, closely related quinazolinone derivatives such as 6-chloro-1-ethyl-4-phenylquinazolin-2-one exhibit IC50 values as low as 200 nM against ion channels [2], and other 6-chloroquinazoline derivatives achieve single-digit nanomolar potency against EGFR and HER2 kinases (e.g., 2.6 nM and 4.3 nM) [3]. This substantial potency gap underscores that the 4-phenyl-6-chloro substitution pattern does not confer general kinase inhibitory activity.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | >50,000 nM (>50 µM) |
| Comparator Or Baseline | 6-chloro-1-ethyl-4-phenylquinazolin-2-one: 200 nM against Kv1.5 ion channel; 6-chloroquinazoline derivative: 2.6 nM against EGFR |
| Quantified Difference | Target compound is >250-fold less potent than the ethyl analog; >19,000-fold less potent than the EGFR inhibitor |
| Conditions | Human coagulation factor XIa, pH 7.4, 23°C, Boc-Glu-Ala-Arg-AMC substrate (15 µM) [1]; human Kv1.5 ion channel by planar patch clamp [2]; EGFR kinase assay [3] |
Why This Matters
This data distinguishes the compound as a negative control or selectivity tool rather than a primary bioactive hit, preventing false-positive interpretations in kinase screening campaigns.
- [1] BindingDB. (n.d.). BDBM32664: 6-chloranyl-4-phenyl-1H-quinazolin-2-one. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=32664&google=BDBM32664 View Source
- [2] BindingDB. (n.d.). BDBM50392994 (CHEMBL2152522). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50392994 View Source
- [3] Journal of the Chemical Society of Pakistan. (2019). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. ISSN 0253-5106. View Source
